5-Chloro-2-(phenylthio)-indole
Overview
Description
5-Chloro-2-(phenylthio)-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 5th position and a phenylthio group at the 2nd position of the indole ring. Indoles are significant in various fields, including medicinal chemistry, due to their biological activities and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(phenylthio)-indole typically involves the reaction of 5-chloro-2-nitroaniline with thiophenol. The process begins with the formation of sodium thiophenolate from thiophenol using sodium hydride in dimethylformamide. This intermediate then reacts with 5-chloro-2-nitroaniline to form the desired product. The reaction is usually carried out under reflux conditions for several hours, followed by aqueous work-up and recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process may be modified to minimize the generation of hazardous waste and improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(phenylthio)-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or potassium carbonate under reflux conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(phenylthio)-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(phenylthio)-indole involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with enzymes and receptors, modulating their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)-indole
- 5-Chloro-2-(ethylthio)-indole
- 5-Chloro-2-(benzylthio)-indole
Uniqueness
5-Chloro-2-(phenylthio)-indole is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to its analogs with different alkylthio groups, the phenylthio group enhances the compound’s stability and reactivity. Additionally, the chlorine atom at the 5th position contributes to its unique electronic and steric characteristics, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-2-phenylsulfanyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c15-11-6-7-13-10(8-11)9-14(16-13)17-12-4-2-1-3-5-12/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOGNLZBXIYRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376615 | |
Record name | 5-Chloro-2-(phenylthio)-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227803-36-3 | |
Record name | 5-Chloro-2-(phenylthio)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227803-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(phenylthio)-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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